Biotin, also known as vitamin B7, is synthesized in various organisms, including bacteria, fungi, and plants. The synthesis of biotin involves complex metabolic pathways. Aspartic acid is a naturally occurring amino acid found in many proteins and is synthesized in the body from oxaloacetate.
Biotinyl-Aspartic Acid Hydroxylamine can be classified under bioconjugates, specifically those that involve biotinylation—a process where biotin is covalently attached to other biomolecules. This classification allows for its use in affinity chromatography and other biochemical assays.
The synthesis of Biotinyl-Aspartic Acid Hydroxylamine typically involves several steps. One common method includes the coupling of biotin to aspartic acid through peptide bond formation. The process can be facilitated by using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid group of aspartic acid for nucleophilic attack by the amine group of biotin.
In a typical synthesis protocol, the following steps are observed:
Biotinyl-Aspartic Acid Hydroxylamine consists of a biotin moiety linked to an aspartic acid backbone. The molecular structure features:
The molecular formula for Biotinyl-Aspartic Acid Hydroxylamine can be represented as C_{14}H_{22}N_{4}O_{5}S. Its molecular weight is approximately 358.41 g/mol.
Biotinyl-Aspartic Acid Hydroxylamine participates in various chemical reactions typical for amines and carboxylic acids:
The stability of Biotinyl-Aspartic Acid Hydroxylamine under physiological conditions makes it suitable for in vitro experiments, where it can be used to tag proteins for detection and isolation.
The mechanism of action primarily revolves around the high-affinity binding between biotin and streptavidin or avidin. When Biotinyl-Aspartic Acid Hydroxylamine is introduced into a biological system:
The dissociation constant (Kd) for the biotin-streptavidin interaction is exceptionally low, often in the picomolar range, indicating a very strong affinity that is useful in numerous biochemical applications.
Biotinyl-Aspartic Acid Hydroxylamine has several applications in scientific research:
Biotin-dependent carboxylases catalyze essential metabolic reactions, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. These enzymes utilize covalently attached biotin as a mobile carboxyl group carrier, shuttling activated CO₂ between distinct active sites. Biotin is anchored via an amide bond between its valeric acid side chain and a specific lysine residue (e.g., Lys122 in E. coli's biotin carboxyl carrier protein, BCCP), forming a biotinylated biotin carboxyl carrier domain [1] [5] [10]. This post-translational modification is catalyzed by holocarboxylase synthetase, enabling biotin to serve as a transient carboxyl group intermediate [5] [7]. The resultant biotinyl-lysine conjugate (functionally analogous to biotinyl-Asp-OH) acts as a swinging arm, facilitating carboxyl transfer between spatially separated catalytic centers separated by 55–85 Å [1] [4].
Chemical Mechanism:The first half-reaction involves ATP-dependent carboxylation of biotin’s ureido N1′ atom, using bicarbonate (HCO₃⁻) as the CO₂ source. This reaction proceeds via a carboxyphosphate intermediate (HCO₃⁻ + ATP → ADP + carboxyphosphate), which decomposes to CO₂ and inorganic phosphate (Pi). Pi then acts as a general base, deprotonating biotin’s N1′ to generate a nucleophilic "enolate-like" intermediate. This species attacks CO₂, forming N-carboxybiotin [3] [10].
Enzyme Classification:Biotin-dependent carboxylases are categorized by subunit architecture:
The BC component adopts a conserved ATP-grasp fold and undergoes substrate-induced conformational changes critical for catalysis. Crystal structures of E. coli BC in complex with Mg-ADP, biotin, and bicarbonate (2.0 Å resolution) reveal precise substrate coordination [3]:
Biotin Binding:Biotin docks in a hydrophobic pocket lined by residues Phe141, Val193, and Trp169 (E. coli numbering). The ureido ring is positioned via hydrogen bonds with Asn223 and Ser174, orienting the N1′ atom toward bicarbonate [3].
ATP/Mg²⁺ Coordination:ATP binds in an extended conformation, with its γ-phosphate stabilized by backbone amides of Gly165/Gly166 ("P-loop") and residues Lys116 and His236. Two Mg²⁺ ions bridge ATP phosphates and catalytic residues (Glu201, Glu296), facilitating charge neutralization and phosphoryl transfer [3] [8] [10].
Bicarbonate Positioning:Bicarbonate hydrogen-bonds with Arg338 and Glu296. One oxygen atom lies 3.2 Å from biotin’s N1′, while another coordinates Mg²⁺, positioning it for nucleophilic attack on ATP’s γ-phosphate [3].
Table 1: Key Substrate-Interacting Residues in E. coli Biotin Carboxylase
Residue | Role | Interacting Substrate |
---|---|---|
Gly165-Gly166 | P-loop backbone amides coordinate ATP phosphates | ATP |
Lys116 | Stabilizes ATP α/β-phosphates | ATP |
Glu201 | Coordinates catalytic Mg²⁺ | ATP/Mg²⁺ |
Arg338 | Hydrogen bonds with bicarbonate | HCO₃⁻ |
Asn223 | Hydrogen bonds with biotin ureido ring | Biotin |
Ser174 | Orients biotin via ureido O2 interaction | Biotin |
Glu296 and Arg338 are essential catalytic residues in BC, as demonstrated by mutagenesis, kinetics, and structural studies [3]:
Glu296 as a General Base:Glu296 abstracts a proton from bicarbonate (HCO₃⁻ → CO₃²⁻), generating the nucleophile that attacks ATP to form carboxyphosphate. Mutagenesis (E296A) reduces catalytic efficiency (kcat/KM) by 10⁴-fold and abolishes bicarbonate-dependent ATP hydrolysis [3].
Arg338 Stabilization:Arg338 forms bidentate hydrogen bonds with two bicarbonate oxygens, positioning it for phosphorylation and stabilizing the transition state. The R338A mutant shows a 500-fold decrease in kcat for ATP hydrolysis [3].
Carboxyphosphate Decomposition:After carboxyphosphate formation, Arg338 and Glu296 reposition to stabilize the transient CO₂ molecule. The phosphate group (Pi) then deprotonates biotin’s N1′ atom (distance: 2.8 Å), generating the nucleophile for carboxylation. This step is facilitated by a proton relay network involving Glu296 and water molecules [3] [10].
Structure-Function Evidence:The crystal structure of wild-type BC with substrates shows:
Biotin domains exhibit large-scale conformational changes to facilitate carboxyl group shuttling:
Swinging-Domain Model:The biotinylated domain (BCCP) translocates between BC and CT active sites, which are 55–85 Å apart—exceeding the reach of biotin’s 16 Å flexible linker. This necessitates BCCP domain movement ("swinging domain"), not just biotin arm rotation [1] [4].
Substrate-Driven Dynamics:In Staphylococcus aureus pyruvate carboxylase, BCCP positioning is governed by conformational selection:
The allosteric activator acetyl-CoA shifts BCCP toward the CT domain, enhancing carboxyl transfer efficiency [4].
Dimerization and Half-Sites Reactivity:BC dimers exhibit flip-flop kinetics, where only one active site is catalytically competent at a time. Asymmetric crystal structures (e.g., E. coli BC with ADP bound to one subunit) show a "closed" conformation in the active subunit and an "open" conformation in the inactive partner. Disrupting dimerization (e.g., K442E mutation) abolishes activity, confirming intersubunit communication [5] [9] [10].
Table 2: Conformational Triggers in Biotin-Dependent Carboxylases
Trigger | Effect on Biotin Domain | Functional Consequence |
---|---|---|
Acetyl-CoA (allosteric) | Shifts BCCP toward carboxyltransferase domain | Enhances carboxyl transfer to pyruvate |
ATP binding | Induces 45° rotation of BC B-domain ("closed state") | Activates carboxybiotin synthesis |
Dimer disruption | Abolishes half-sites reactivity (e.g., K442E mutant) | Loss of catalytic activity |
CT domain binding | Traps BCCP via electrostatic interactions | Accelerates carboxyl transfer kinetics |
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